Methyl 2-{[2-(acetylamino)-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl]amino}-4-ethyl-5-methylthiophene-3-carboxylate
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Overview
Description
Methyl 2-{[2-(acetylamino)-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl]amino}-4-ethyl-5-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(acetylamino)-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl]amino}-4-ethyl-5-methylthiophene-3-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Substituents:
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiophene ring and the side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, thiophene derivatives, including this compound, are studied for their potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising lead compound for drug development.
Industry
In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(acetylamino)-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl]amino}-4-ethyl-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-methylthiophene-3-carboxylate
- Methyl 3-amino-4-methylthiophene-2-carboxylate
- 2-amino-4-methylpyrimidine-5-carboxylate
Uniqueness
Compared to similar compounds, Methyl 2-{[2-(acetylamino)-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl]amino}-4-ethyl-5-methylthiophene-3-carboxylate stands out due to its trifluoromethoxy group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C15H19F3N2O5S |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
methyl 2-[(2-acetamido-1,1,1-trifluoro-3-methoxy-3-oxopropan-2-yl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C15H19F3N2O5S/c1-6-9-7(2)26-11(10(9)12(22)24-4)20-14(13(23)25-5,15(16,17)18)19-8(3)21/h20H,6H2,1-5H3,(H,19,21) |
InChI Key |
HTUOQJZRWSBIIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(C(=O)OC)(C(F)(F)F)NC(=O)C)C |
Origin of Product |
United States |
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